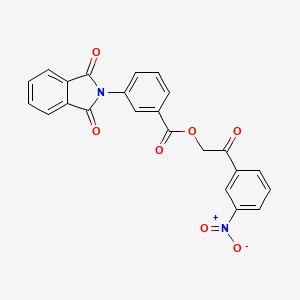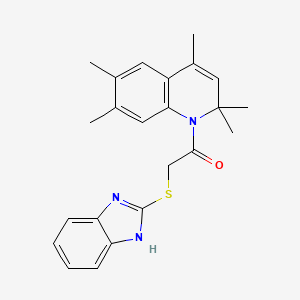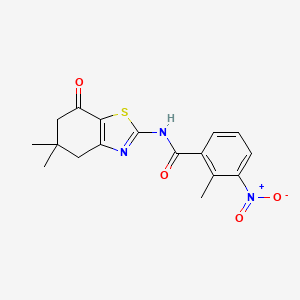![molecular formula C23H22FN3O2S B11619787 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11619787.png)
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-ciano-4-(4-fluorofenil)-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(2,4,6-trimetilfenil)acetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo ciano, un grupo fluorofenilo y una porción sulfanyl-tetrahidropiridinil.
Métodos De Preparación
La síntesis de 2-{[3-ciano-4-(4-fluorofenil)-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(2,4,6-trimetilfenil)acetamida implica múltiples pasos. Un método común incluye la reacción del 4-fluorobenzaldehído con cianoacetato de etilo en presencia de acetato de amonio para formar el compuesto intermedio. Este intermedio se hace reaccionar entonces con 2,4,6-trimetilamina y tiourea en condiciones específicas para producir el producto final . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala con consideraciones de coste, eficiencia y seguridad.
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos ciano y fluorofenilo. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como etanol o diclorometano, y catalizadores como paladio o platino. .
Aplicaciones Científicas De Investigación
2-{[3-ciano-4-(4-fluorofenil)-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(2,4,6-trimetilfenil)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos compuestos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos y vías. Puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares específicos y las vías implicadas aún están bajo investigación, pero los estudios preliminares sugieren su potencial para modular los procesos celulares y las vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares incluyen:
- 2-{[3-ciano-6-(4-fluorofenil)-4-(trifluorometil)-2-piridinil]sulfanil}-N-(4-metoxifenil)acetamida
- 2-{[3-ciano-6-(4-fluorofenil)-4-(trifluorometil)-2-piridinil]sulfanil}-N-(3-metilfenil)acetamida
- 2-{[3-ciano-6-(4-fluorofenil)-4-(trifluorometil)-2-piridinil]sulfanil}-N-(2,5-dimetilfenil)acetamida Estos compuestos comparten características estructurales similares, pero difieren en sus sustituyentes, lo que puede afectar sus propiedades químicas y actividades biológicas. La singularidad de 2-{[3-ciano-4-(4-fluorofenil)-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(2,4,6-trimetilfenil)acetamida radica en su combinación específica de grupos funcionales, que pueden conferir propiedades y aplicaciones distintas .
Propiedades
Fórmula molecular |
C23H22FN3O2S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H22FN3O2S/c1-13-8-14(2)22(15(3)9-13)26-21(29)12-30-23-19(11-25)18(10-20(28)27-23)16-4-6-17(24)7-5-16/h4-9,18H,10,12H2,1-3H3,(H,26,29)(H,27,28) |
Clave InChI |
CAPZCJDQEAHDHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)F)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11619711.png)
![4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11619717.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11619724.png)

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619734.png)
![N-(3-methylphenyl)-N-[(1E)-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)ethylidene]amine](/img/structure/B11619737.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619738.png)
![(3E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11619747.png)
![2-(4-chlorophenyl)-3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11619754.png)

![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619771.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619779.png)
![methyl (3-{(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11619780.png)
